![molecular formula C16H16F3N3O2 B2768506 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1796948-03-2](/img/structure/B2768506.png)
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives involves various reactions such as C-O bond formation and the synthesis of cyclic ethers . The synergy between nickel catalysts and simple, cheap, and modular diaryl ketones enables a photochemical C-C bond-formation via sp3 C-H functionalization of alkane feedstocks . An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol is based on a redox-relay Heck reaction, that generates cyclic hemiacetals .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrofuran ring, a pyrazole ring, and a trifluoromethyl phenyl group. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrahydrofuran derivatives include C-O bond formation, synthesis of cyclic ethers, and C-C bond formation via sp3 C-H functionalization . The use of Et3SiH and a catalytic amount of I2 enables transition-metal-free, intramolecular hydroalkoxylation/reduction and hydroamination/reduction of unactivated alkynes at room temperature .
Physical And Chemical Properties Analysis
The compound is a colorless liquid with an ether-like odor . It has a boiling point of 151°F, a molecular weight of 72.11, a freezing point/melting point of -163.3°F, a vapor pressure of 132 mmHg, a flash point of 6°F, a vapor density of 2.5, and a specific gravity of 0.89 .
Scientific Research Applications
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were synthesized and evaluated for anticancer activity against prostate (PC3), breast (MDA), and glioblastoma (U87) cancers. These compounds hold promise as potential anticancer agents .
- While not directly studied for F6448-0839 , related compounds with similar structural features have been investigated. For instance, certain amide derivatives based on bioisosterism (replacing a carbon atom with a nitrogen atom) exhibited antifungal properties .
Anticancer Properties
Antifungal Activity
Safety and Hazards
The compound is classified as a flammable liquid (Category 2), and it is harmful if swallowed (Acute toxicity, Oral Category 4) . It causes serious eye irritation (Eye irritation Category 2A), may cause respiratory irritation, and may cause drowsiness or dizziness (Specific target organ toxicity - single exposure Category 3, Respiratory system, Central nervous system) . It is also suspected of causing cancer (Carcinogenicity Category 2) .
Future Directions
The compound has a wide range of potential applications in various fields of research and industry. Future research could focus on exploring these applications further and optimizing the synthesis process for this compound. A study has suggested that a compound with a similar tetrahydrofuran cyclic urea ring system showed significantly improved in vitro activity, suggesting potential as a lead compound for the alternative treatment of prostate cancer .
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)12-3-1-11(2-4-12)7-15(23)21-13-8-20-22(9-13)14-5-6-24-10-14/h1-4,8-9,14H,5-7,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNYKMUODQTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide |
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